N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Description
N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-16-3-1-2-14(10-16)13-23-6-8-24(9-7-23)19(25)22-17-4-5-18-15(11-17)12-21-26-18/h1-5,10-12H,6-9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXAXDVYIBOIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=CC4=C(C=C3)SN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenylmethyl group is introduced through a nucleophilic substitution reaction, often using 3-fluorobenzyl chloride and a suitable base like potassium carbonate.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the piperazine derivative using coupling agents like carbodiimides (e.g., EDCI) in the presence of catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Potassium carbonate, sodium hydroxide.
Coupling Agents: EDCI, DMAP.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group can enhance binding affinity and specificity. The piperazine ring may facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzothiazol-5-yl)-4-phenylpiperazine-1-carboxamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
N-(1,2-benzothiazol-5-yl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: The fluorine atom is in a different position, potentially altering its pharmacological profile.
N-(1,2-benzothiazol-5-yl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide: Substitutes fluorine with chlorine, which may affect its reactivity and biological activity.
Uniqueness
The presence of the 3-fluorophenyl group in N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide provides unique electronic properties that can enhance its interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
